4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine
Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-6-(5-fluoropyridin-3-yl)pyrimidine include a molecular weight of 209.61 g/mol. For a related compound, 2-Chloro-5-fluoropyrimidine, the refractive index is 1.503 (lit.), the density is 1.439 g/mL at 20 °C (lit.), and it has a flash point of 65 °C .Mechanism of Action
Mode of Action
As a pyrimidinamine derivative, it likely interacts with its targets by inhibiting the electron transport in mitochondrial complex i . This inhibition is different from the action mode of other commercial fungicides .
Biochemical Pathways
Given its mode of action, it can be inferred that it affects the electron transport chain in mitochondria, thereby disrupting the energy production in cells .
Pharmacokinetics
It is mentioned that the compound is a white to off-white powder that is highly soluble in organic solvents, which might influence its absorption and distribution.
Action Environment
The compound’s high solubility in organic solvents might suggest that its action and stability could be influenced by the presence of such solvents in the environment.
Properties
IUPAC Name |
4-chloro-6-(5-fluoropyridin-3-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3/c10-9-2-8(13-5-14-9)6-1-7(11)4-12-3-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSBGOWESKHFPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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